
1,1'-Hexamethylenebis(3-ethylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexamethylenebis(3-ethylurea) is a chemical compound with the molecular formula C12H26N4O2 It is a member of the urea family, characterized by the presence of two urea groups connected by a hexamethylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Hexamethylenebis(3-ethylurea) can be synthesized through the reaction of hexamethylenediamine with ethyl isocyanate. The reaction typically occurs under controlled conditions, with the reactants being mixed in a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Hexamethylenebis(3-ethylurea) involves similar synthetic routes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and crystallization, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Hexamethylenebis(3-ethylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The oxidation of 1,1’-Hexamethylenebis(3-ethylurea) typically results in the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions yield amine derivatives.
Substitution: Substitution reactions produce various substituted urea compounds.
Scientific Research Applications
1,1’-Hexamethylenebis(3-ethylurea) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-ethylurea) involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the inhibition of their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes by binding to active sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Hexamethylenebis(3-butylurea)
- 1,1’-Hexamethylenebis(3-allylurea)
- 1,1’-Hexamethylenebis(3-isobutylurea)
Uniqueness
1,1’-Hexamethylenebis(3-ethylurea) is unique due to its specific ethyl substituents on the urea groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H26N4O2 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-ethyl-3-[6-(ethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H26N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18) |
InChI Key |
MRHOHLOVVJDWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCCCCCNC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




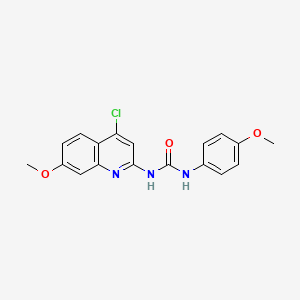
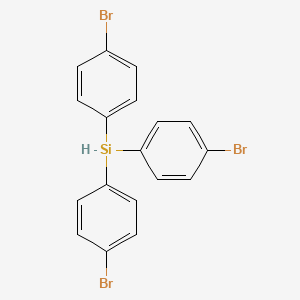

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

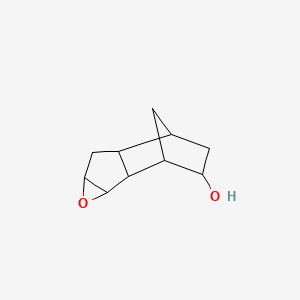
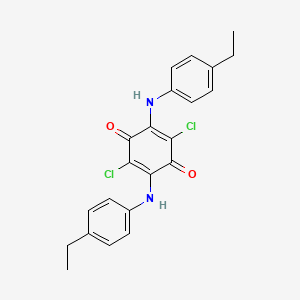
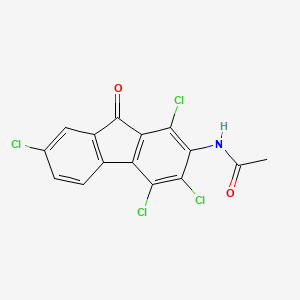
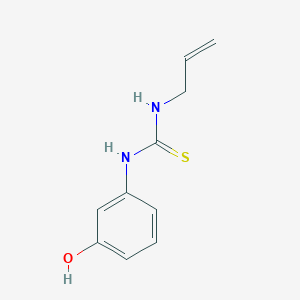


![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
